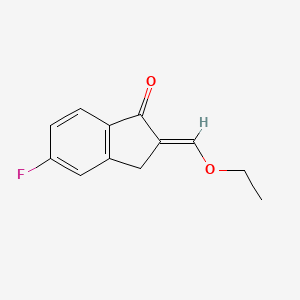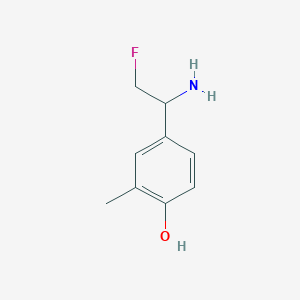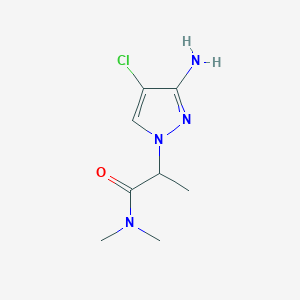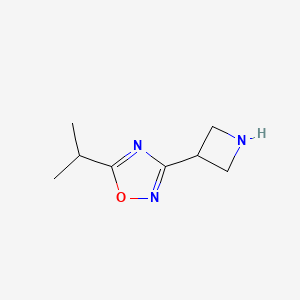
2-(Ethoxymethylidene)-5-fluoro-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethoxymethylidene)-5-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of indenones, which are characterized by a fused ring system containing both benzene and cyclopentene rings. The presence of the ethoxymethylidene and fluoro substituents adds to its chemical reactivity and potential utility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylidene)-5-fluoro-2,3-dihydro-1H-inden-1-one typically involves the reaction of 5-fluoro-2,3-dihydro-1H-inden-1-one with ethoxymethylidene reagents under controlled conditions. One common method involves the use of ethyl orthoformate and a suitable acid catalyst to introduce the ethoxymethylidene group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethoxymethylidene)-5-fluoro-2,3-dihydro-1H-inden-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indenones with different functional groups.
Aplicaciones Científicas De Investigación
2-(Ethoxymethylidene)-5-fluoro-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Ethoxymethylidene)-5-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. The ethoxymethylidene group can participate in nucleophilic addition reactions, while the fluoro substituent can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(Ethoxymethylidene)-3-oxo esters: These compounds share the ethoxymethylidene group and exhibit similar reactivity.
Fluoro-substituted indenones: Compounds with fluoro substituents on the indenone ring show comparable chemical behavior.
Uniqueness
2-(Ethoxymethylidene)-5-fluoro-2,3-dihydro-1H-inden-1-one is unique due to the combination of the ethoxymethylidene and fluoro groups, which confer distinct reactivity and potential applications. The presence of both groups allows for a diverse range of chemical transformations and interactions, making it a valuable compound in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C12H11FO2 |
|---|---|
Peso molecular |
206.21 g/mol |
Nombre IUPAC |
(2E)-2-(ethoxymethylidene)-5-fluoro-3H-inden-1-one |
InChI |
InChI=1S/C12H11FO2/c1-2-15-7-9-5-8-6-10(13)3-4-11(8)12(9)14/h3-4,6-7H,2,5H2,1H3/b9-7+ |
Clave InChI |
XGNYWLSNTIVRQT-VQHVLOKHSA-N |
SMILES isomérico |
CCO/C=C/1\CC2=C(C1=O)C=CC(=C2)F |
SMILES canónico |
CCOC=C1CC2=C(C1=O)C=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Allylsulfanyl-[1,2,4]thiadiazol-5-ylamine](/img/structure/B13306507.png)

![3-(Aminomethyl)benzo[b]thiophen-7-amine](/img/structure/B13306524.png)

![2-[(Thian-3-yl)amino]propane-1,3-diol](/img/structure/B13306545.png)
![3-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid](/img/structure/B13306554.png)

![Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate](/img/structure/B13306562.png)


amine](/img/structure/B13306591.png)
![(2R)-2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid](/img/structure/B13306593.png)
![methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13306600.png)

